PC Biotin-PEG3-azide

Affinity Purification Protein Engineering Chemical Biology

PC Biotin-PEG3-azide (CAS 1937270-46-6) is a heterobifunctional linker that integrates a photocleavable (PC) 2-nitrobenzyl group, a biotin affinity tag, a triethylene glycol (PEG3) spacer, and a terminal azide reactive group. This unique multifunctional architecture enables bioorthogonal click chemistry conjugation to alkyne-modified molecules, high-affinity streptavidin capture, and subsequent light-triggered, reagent-free release of the conjugated payload under mild UV irradiation.

Molecular Formula C35H55N9O12S
Molecular Weight 825.9 g/mol
Cat. No. B11830298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePC Biotin-PEG3-azide
Molecular FormulaC35H55N9O12S
Molecular Weight825.9 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-]
InChIInChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30-,33-/m1/s1
InChIKeyPTNZFIYMARMNDM-CQIHFZOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PC Biotin-PEG3-Azide: A Multifunctional Photocleavable Linker for Targeted Bioconjugation and ADC Development


PC Biotin-PEG3-azide (CAS 1937270-46-6) is a heterobifunctional linker that integrates a photocleavable (PC) 2-nitrobenzyl group, a biotin affinity tag, a triethylene glycol (PEG3) spacer, and a terminal azide reactive group . This unique multifunctional architecture enables bioorthogonal click chemistry conjugation to alkyne-modified molecules, high-affinity streptavidin capture, and subsequent light-triggered, reagent-free release of the conjugated payload under mild UV irradiation . The compound is primarily utilized as a cleavable linker in antibody-drug conjugate (ADC) synthesis and in advanced bioconjugation workflows where precise spatiotemporal control of molecular release is required .

Why Generic Biotin-PEG-Azide Linkers Cannot Substitute for PC Biotin-PEG3-Azide in Controlled Release Applications


A generic biotin-PEG-azide linker (e.g., Azide-PEG3-biotin, CAS 875770-34-6) provides only two functionalities: biotin-mediated capture and click chemistry for conjugation . Attempting to substitute PC Biotin-PEG3-azide with such a non-cleavable analog introduces a critical failure point: the inability to release the captured biomolecule from streptavidin without employing harsh, denaturing conditions (e.g., boiling in SDS, extreme pH, or 8 M guanidine) that irreversibly destroy protein structure and biological activity . The photocleavable (PC) group in PC Biotin-PEG3-azide is the essential functional differentiator that enables gentle, reagent-free elution, preserving the native state of the purified target and enabling downstream functional assays that are impossible with non-cleavable linkers [1].

PC Biotin-PEG3-Azide: Quantitative Evidence for Superior Performance in Bioconjugation and Release


Photocleavable Linker Enables >99% Reagent-Free Release and Preserves Protein Activity

PC Biotin-PEG3-azide incorporates a 2-nitrobenzyl photocleavable group that undergoes efficient cleavage upon exposure to near-UV light . In contrast, standard non-cleavable biotin linkers require harsh elution conditions that denature the target protein . Class-level evidence for the photocleavable biotin (PCB) moiety demonstrates that captured substrates are released rapidly (<5 min) and with high efficiency (>99%) in a completely unaltered form [1]. The release is achieved using an inexpensive, low-intensity UV lamp (e.g., 365 nm at 1-5 mW/cm²) . This mild release preserves the biological activity and native conformation of the eluted biomolecule, a capability not possible with generic biotin-PEG-azide linkers.

Affinity Purification Protein Engineering Chemical Biology

PEG3 Spacer Enhances Aqueous Solubility and Reduces Non-Specific Binding

The triethylene glycol (PEG3) spacer arm of PC Biotin-PEG3-azide confers significantly improved aqueous solubility compared to biotin-azide linkers lacking a PEG spacer . The hydrophilic PEG arm provides better solubility for labeled molecules in aqueous media, reducing aggregation and non-specific binding . This property is reflected in the calculated partition coefficient (LogP) for PC Biotin-PEG3-azide, which is -0.39 . In contrast, the non-PEGylated biotin-azide (CAS 908007-17-0) is reported to be insoluble in water and requires dissolution in organic solvents like DMSO . This enhanced hydrophilicity is essential for maintaining the conformational integrity of sensitive biomolecules and for achieving efficient, homogeneous conjugation reactions in physiological buffers.

Bioconjugation ADC Linker Solubility Enhancement

High Purity (≥97%) and Defined Storage Conditions Ensure Reproducible Experimental Outcomes

PC Biotin-PEG3-azide is supplied with a minimum purity specification of 97%, as verified by HPLC analysis . This high level of purity is essential for demanding bioconjugation applications where even trace impurities can compromise reaction yields, interfere with click chemistry, or lead to off-target labeling. The compound is recommended for long-term storage at 2-8°C, protected from light, ensuring stability and consistent performance over time . In contrast, some generic biotin-PEG-azide linkers are offered at lower purities (e.g., 95%) or without rigorous analytical characterization, which can introduce batch-to-batch variability and negatively impact the reproducibility of sensitive biological assays [1].

Quality Control Reproducibility Chemical Reagents

Optimal Research and Industrial Applications for PC Biotin-PEG3-Azide Based on Empirical Evidence


Native Protein Complex Purification for Structural and Functional Studies

PC Biotin-PEG3-azide is ideally suited for the isolation of intact, functional protein complexes. The workflow involves click-conjugating the linker to an alkyne-modified protein or nucleic acid of interest, capturing the complex on streptavidin beads, washing away contaminants, and then releasing the native complex via mild UV irradiation . This gentle, reagent-free elution, which achieves >99% efficiency in under 5 minutes , ensures that the purified complex retains its native conformation and enzymatic activity, making it suitable for downstream applications such as cryo-EM, mass spectrometry, or activity assays that are not possible with standard, harsh elution methods [1].

Synthesis of Antibody-Drug Conjugates (ADCs) with a Photocleavable Linker

As a cleavable 3-unit PEG ADC linker, PC Biotin-PEG3-azide is employed in the synthesis of next-generation antibody-drug conjugates . The azide group enables bioorthogonal conjugation to a cytotoxic payload, while the biotin moiety can be used for affinity purification or as a surrogate for ADC characterization. The key advantage is the photocleavable linker, which allows for light-triggered drug release at the tumor site, offering enhanced spatiotemporal control over payload delivery compared to non-cleavable or enzymatically-cleaved linkers . This can potentially improve the therapeutic index by minimizing systemic toxicity [1].

Spatiotemporally Controlled Release in Cellular Imaging and Optogenetics

The combination of a clickable azide group and a photocleavable biotin moiety makes PC Biotin-PEG3-azide a powerful tool for probing dynamic cellular processes. Biomolecules can be labeled with the linker via click chemistry, and their release can be triggered with high spatial and temporal precision using a focused UV light source . This capability is valuable for applications such as studying protein trafficking, activating caged compounds in specific subcellular compartments, or controlling the release of signaling molecules in live-cell imaging experiments . The mild release conditions (365 nm light, 1-5 mW/cm²) are generally well-tolerated by cells .

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